molecular formula C10H11NO2S B3187295 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one CAS No. 145903-32-8

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one

Cat. No. B3187295
CAS RN: 145903-32-8
M. Wt: 209.27 g/mol
InChI Key: GYYTWZZEOQZZDK-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one is a chemical compound that belongs to the class of benzothiazepines. It has been widely studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors.
Biochemical and Physiological Effects:
Studies have shown that 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one can modulate dopamine and serotonin neurotransmission in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one in lab experiments is its potential use as a tool compound in the study of GPCRs. However, one limitation is its relatively low potency and selectivity compared to other benzothiazepine compounds.

Future Directions

There are several future directions for the study of 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one. One direction is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another direction is the study of the compound's potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on neurotransmission in the brain.

Scientific Research Applications

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as schizophrenia and depression. It has also been studied for its potential use as a tool compound in the study of G protein-coupled receptors (GPCRs).

properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-1,4-benzothiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)10(12)11-4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYTWZZEOQZZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227492
Record name 3,4-Dihydro-7-methoxy-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one

CAS RN

145903-32-8
Record name 3,4-Dihydro-7-methoxy-1,4-benzothiazepin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145903-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-7-methoxy-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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